molecular formula C10H13ClO2 B14847840 5-(Tert-butoxy)-2-chlorophenol

5-(Tert-butoxy)-2-chlorophenol

Cat. No.: B14847840
M. Wt: 200.66 g/mol
InChI Key: IJJCIGNPBNQQJI-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-2-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-2-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto a phenol ring. One common method is the alkylation of 2-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Elevated temperatures to facilitate the reaction.

    Solvent: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction conditions and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or to modify the tert-butoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-2-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butoxy)-2-chlorophenol is unique due to the combined presence of the tert-butoxy group and the chlorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3

InChI Key

IJJCIGNPBNQQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Cl)O

Origin of Product

United States

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